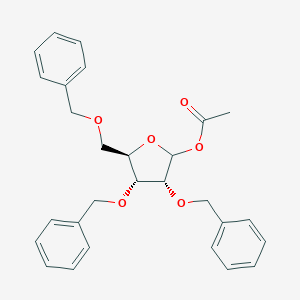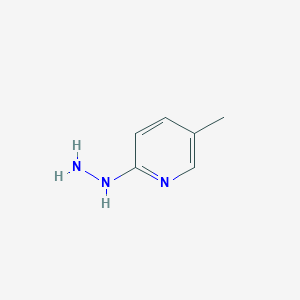
3-(3-吡啶基)丙烯醛
描述
科学研究应用
3-(3-Pyridyl)acrolein has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as a prodrug activation agent in cancer therapy. .
Industry: It is employed in the production of polymers and other industrial chemicals.
作用机制
Target of Action
Acrolein, a related compound, is known to interact with proteins and other macromolecules of cells lining the respiratory tract .
Mode of Action
These include its chemical reactivity with proteins and other macromolecules of cells lining the respiratory tract, cellular oxidative stress, including compromise of the important anti-oxidant glutathione, chronic inflammation, and necrotic cell death .
Biochemical Pathways
Acrolein has been shown to be involved in neurodegenerative diseases mainly by elevating oxidative stress, polyamine metabolism, neuronal damage, and plasma acr-pc levels, and decreasing urinary 3-hpma and plasma gsh levels .
Result of Action
Acrolein has been shown to cause dna and protein adduction, oxidative stress, mitochondrial disruption, membrane damage, endoplasmic reticulum stress, and immune dysfunction .
Action Environment
Humans are exposed to acrolein per oral (food and water), respiratory (cigarette smoke, automobile exhaust, and biocide use) and dermal routes, in addition to endogenous generation (metabolism and lipid peroxidation) .
生化分析
Biochemical Properties
It is known that acrolein, a similar compound, interacts with various biomolecules, including proteins and enzymes
Cellular Effects
Acrolein, a structurally similar compound, has been shown to have diverse toxic effects at the cellular level, including DNA and protein adduction, oxidative stress, mitochondrial disruption, membrane damage, endoplasmic reticulum stress, and immune dysfunction . It is plausible that 3-(3-Pyridyl)acrolein may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Acrolein, a related compound, is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that 3-(3-Pyridyl)acrolein may have similar mechanisms of action.
Temporal Effects in Laboratory Settings
Studies on acrolein have shown that it can undergo pyrolysis at temperatures up to 1700 K, producing reactive intermediates and stable species
Dosage Effects in Animal Models
Studies on acrolein have shown that it can have neuroprotective effects in an animal model of Parkinson’s disease .
Metabolic Pathways
Acrolein is known to be involved in various metabolic processes, including lipid and protein metabolic processes
准备方法
Synthetic Routes and Reaction Conditions: 3-(3-Pyridyl)acrolein can be synthesized through several methods. One common approach involves the condensation of acrolein with pyridine under acidic conditions. Another method includes the reaction of 3-pyridylmethyl chloride with formaldehyde in the presence of a base, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of 3-(3-Pyridyl)acrolein typically involves the catalytic condensation of acrolein with pyridine derivatives. This process is carried out in a fixed-bed reactor using catalysts such as zinc oxide loaded on HZSM-5, which enhances the yield and stability of the product .
化学反应分析
Types of Reactions: 3-(3-Pyridyl)acrolein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the aldehyde group under mild conditions.
Major Products Formed:
Oxidation: Pyridine-3-carboxylic acid.
Reduction: 3-(3-Pyridyl)propanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
相似化合物的比较
Acrolein: A simpler aldehyde without the pyridine ring, known for its high reactivity and toxicity.
4-Pyridinaldehyde: Similar structure but with the aldehyde group at the fourth position of the pyridine ring.
3-(4-Pyridyl)acrolein: A structural isomer with the pyridine ring attached at the fourth position of the acrolein moiety.
Uniqueness: 3-(3-Pyridyl)acrolein is unique due to its specific positioning of the pyridine ring, which influences its reactivity and interaction with biological molecules. This unique structure makes it particularly useful in targeted drug delivery systems and as a versatile intermediate in organic synthesis .
属性
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1-7H/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPQTOXLAPFNMR-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28447-15-6 | |
| Record name | NSC211742 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


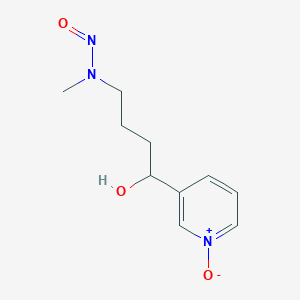
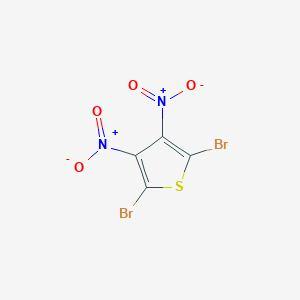
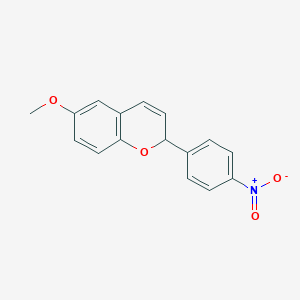

![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B14881.png)

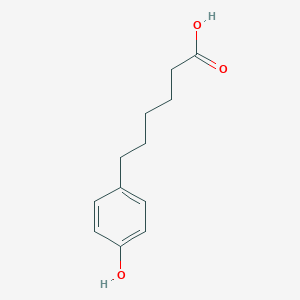

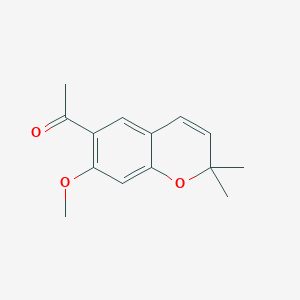
![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)

